molecular formula C14H21N3 B1482289 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine CAS No. 2097964-99-1

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Cat. No. B1482289
M. Wt: 231.34 g/mol
InChI Key: OQAJESBWBMNDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine, also known as DCPP, is a heterocyclic compound that has a wide range of applications in scientific research. It is a cyclic compound with a five-membered ring structure and is composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. DCPP is an important intermediate in the synthesis of various compounds, and its versatility makes it applicable to a variety of fields such as medicinal chemistry, drug discovery, and organic synthesis.

Scientific Research Applications

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various compounds, including drugs and other pharmaceuticals. It is also used in the synthesis of polymers and other materials for use in scientific research. 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is also used in the synthesis of compounds for use in organic synthesis, medicinal chemistry, and drug discovery.

Mechanism Of Action

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is a cyclic compound with a five-membered ring structure and is composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. It is an important intermediate in the synthesis of various compounds, and its versatility makes it applicable to a variety of fields such as medicinal chemistry, drug discovery, and organic synthesis. 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine acts as a nucleophile in reactions, and its reactivity is dependent on the nature of the substituents on the ring. It is also a good leaving group in nucleophilic substitution reactions, and it can act as a catalyst in some reactions.

Biochemical And Physiological Effects

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research and is used as an intermediate in the synthesis of various compounds, including drugs and other pharmaceuticals. It has been shown to have a variety of biochemical and physiological effects, including a decrease in the activity of enzymes involved in DNA replication and transcription, a decrease in the expression of certain genes, and an increase in the expression of other genes. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research, and it is an important intermediate in the synthesis of various compounds. It has several advantages in laboratory experiments, including its low cost and its versatility. 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is also relatively easy to synthesize and can be used in a variety of reactions. However, it has some limitations, such as its low solubility in water and its tendency to form dimers.

Future Directions

The versatility of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine makes it applicable to a variety of fields, and its potential for use in scientific research is vast. Possible future directions include the development of new methods for the synthesis of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine, the development of new applications for 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine in organic synthesis, medicinal chemistry, and drug discovery, and the development of new methods for the characterization of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine. Additionally, further research into the biochemical and physiological effects of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine could lead to new insights into its potential therapeutic applications.

properties

IUPAC Name

3-(3,5-dicyclopropylpyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-12(9-15-7-1)17-14(11-5-6-11)8-13(16-17)10-3-4-10/h8,10-12,15H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAJESBWBMNDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=CC(=N2)C3CC3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

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